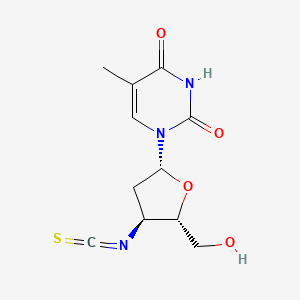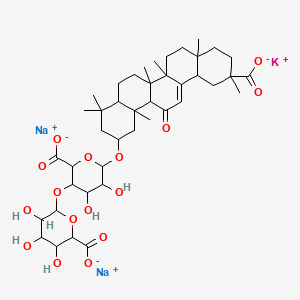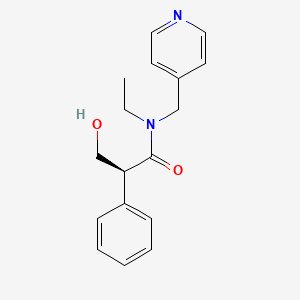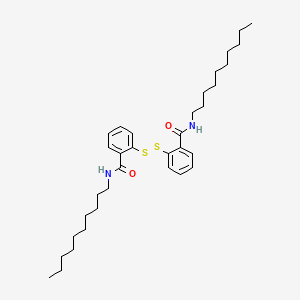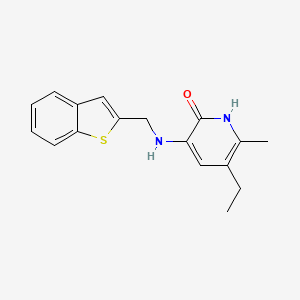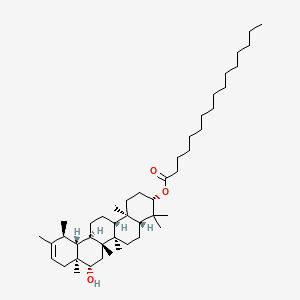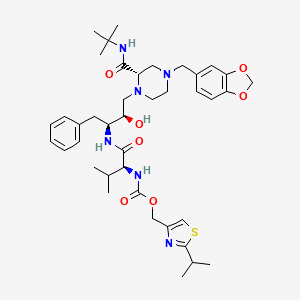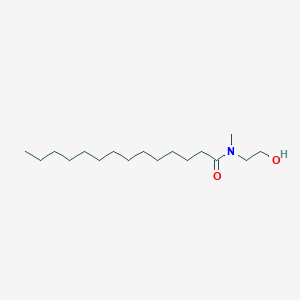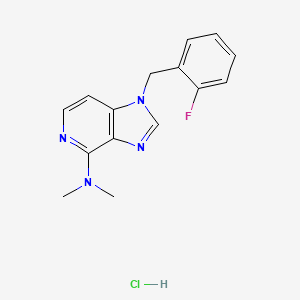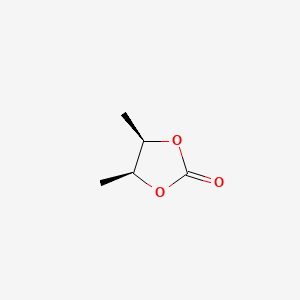
Cis-2,3-Butylene carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2,3-Butylene carbonate is an organic compound with the chemical formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the cis-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms and can be viewed as a derivative of dioxolane, specifically cis-4,5-dimethyl-1,3-dioxolan-2-one . It is an aprotic polar solvent and has applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Cis-2,3-Butylene carbonate can be synthesized through several methods. One notable method involves the microbial hydrolysis of cyclic carbonates. The bacterium Pseudomonas diminuta can hydrolyze this compound but not its stereoisomer trans-2,3-Butylene carbonate, yielding cis-2,3-butanediol . This method has been proposed as an efficient route to produce cis-2,3-butanediol from a racemic mixture of 2,3-butylene carbonates. Industrial production methods often involve the use of dimethyl carbonate and 1,4-butanediol in a melt polycondensation reaction .
Analyse Chemischer Reaktionen
Cis-2,3-Butylene carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The hydrolysis of this compound by Pseudomonas diminuta results in the formation of cis-2,3-butanediol . In oxidation reactions, it can be converted into other compounds with the use of appropriate oxidizing agents. Substitution reactions involving this compound can lead to the formation of different derivatives, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and specific enzymes.
Wissenschaftliche Forschungsanwendungen
Cis-2,3-Butylene carbonate has a wide range of scientific research applications In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions In biology, it is studied for its potential use in the production of biodegradable polymersIndustrially, this compound is used in the production of poly(butylene carbonate) and its copolymers, which have applications in packaging, films, and medical devices .
Wirkmechanismus
The mechanism of action of cis-2,3-Butylene carbonate involves its interaction with specific enzymes and microbial systems. The bacterium Pseudomonas diminuta hydrolyzes this compound to produce cis-2,3-butanediol . This hydrolysis reaction is highly enantioselective, making it a valuable process for producing enantiomerically pure compounds. The molecular targets and pathways involved in this reaction include the specific binding of the compound to the active site of the enzyme, followed by the cleavage of the carbonate bond.
Vergleich Mit ähnlichen Verbindungen
Cis-2,3-Butylene carbonate can be compared with other similar compounds such as trans-2,3-Butylene carbonate, 1,2-Butylene carbonate, and propylene carbonate. While trans-2,3-Butylene carbonate is a stereoisomer of this compound, it does not undergo hydrolysis by Pseudomonas diminuta . 1,2-Butylene carbonate and propylene carbonate are also esters with carbonate functional groups but differ in their chemical structures and properties. This compound is unique due to its specific stereochemistry and its ability to be selectively hydrolyzed by certain bacteria .
Eigenschaften
CAS-Nummer |
36368-39-5 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(4R,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+ |
InChI-Schlüssel |
LWLOKSXSAUHTJO-ZXZARUISSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OC(=O)O1)C |
Kanonische SMILES |
CC1C(OC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


